Potent Inhibition of Staphyloxanthin Biosynthesis (CrtN) at 0.330 nM – A Differentiated Anti-Virulence Profile vs. Classical Dithiolethiones
63520-86-5 inhibits the dehydrosqualene desaturase CrtN in S. aureus Mu50 with an IC50 of 0.330 nM [1]. By contrast, the well-studied clinical dithiolethione oltipraz shows no reported CrtN activity at comparable concentrations, and unsubstituted 1,2-dithiole-3-thione (D3T) has been characterized primarily as a CYP1A2 inhibitor with an IC50 >100 μM rather than an anti-virulence agent [2]. The 0.330 nM potency represents a >300,000-fold improvement over D3T's micromolar enzyme inhibition window and defines a target engagement profile not achievable with the monocyclic dithiolethione core alone.
| Evidence Dimension | CrtN enzyme inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 0.330 nM (S. aureus Mu50, 48 h spectrophotometric assay) |
| Comparator Or Baseline | Oltipraz: no reported CrtN activity; D3T: CYP1A2 IC50 >100 μM (in-class comparator for enzyme inhibition range) |
| Quantified Difference | >300,000-fold more potent than D3T's micromolar CYP1A2 IC50 (class-level reference) |
| Conditions | In vitro enzyme inhibition; 48 h staphyloxanthin reduction measured by spectrophotometry in S. aureus Mu50 |
Why This Matters
For anti-virulence discovery programs targeting S. aureus pigmentation, 63520-86-5 offers a sub-nanomolar starting point that is structurally and mechanistically inaccessible to classical monocyclic dithiolethiones.
- [1] BindingDB Entry BDBM50241355. Target: CrtN (Staphylococcus aureus Mu50). IC50 = 0.330 nM. CHEMBL4075121. (2025). View Source
- [2] Tran, Q.T., Xu, L., Phan, V., et al. (2009). Chemical genomics of cancer chemopreventive dithiolethiones. Carcinogenesis, 30(3), 480–486. View Source
